Cas no 1214359-91-7 (4-(2-fluorophenyl)-2-nitrobenzoic Acid)

4-(2-fluorophenyl)-2-nitrobenzoic Acid is a versatile aromatic compound with significant research applications. Its distinct structural features, including a 2-nitro and 4-fluorophenyl substituent, confer strong electron-withdrawing properties. This compound is highly sought after for its use in organic synthesis, drug discovery, and material science due to its unique reactivity and potential for forming stable complexes.
4-(2-fluorophenyl)-2-nitrobenzoic Acid structure
1214359-91-7 structure
Product Name:4-(2-fluorophenyl)-2-nitrobenzoic Acid
CAS No:1214359-91-7
MF:C13H8FNO4
MW:261.205327033997
MDL:MFCD14700014
CID:1212422
PubChem ID:46313088
Update Time:2025-10-31

4-(2-fluorophenyl)-2-nitrobenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2-fluorophenyl)-2-nitrobenzoic Acid
    • 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
    • DTXSID10673406
    • 4-(2-Fluorophenyl)-2-nitrobenzoic acid, 95%
    • MFCD14700014
    • 1214359-91-7
    • MDL: MFCD14700014
    • Inchi: 1S/C13H8FNO4/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(7-8)15(18)19/h1-7H,(H,16,17)
    • InChI Key: RPEOAQRLBZRZQM-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C=CC(C(=O)O)=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 261.04373590g/mol
  • Monoisotopic Mass: 261.04373590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 83.1Ų

4-(2-fluorophenyl)-2-nitrobenzoic Acid Pricemore >>

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4-(2-fluorophenyl)-2-nitrobenzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1214359-91-7)4-(2-fluorophenyl)-2-nitrobenzoic Acid
Order Number:A1109121
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:53
Price ($):687.0
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Additional information on 4-(2-fluorophenyl)-2-nitrobenzoic Acid

Introduction to 4-(2-fluorophenyl)-2-nitrobenzoic Acid (CAS No: 1214359-91-7) and Its Emerging Applications in Chemical Biology

4-(2-fluorophenyl)-2-nitrobenzoic acid, identified by the chemical identifier CAS No 1214359-91-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This benzoic acid derivative features a nitro group and a fluorophenyl substituent, which together contribute to its distinct reactivity and functionality. The nitro group, positioned at the 2-position relative to the carboxylic acid moiety, introduces a strong electron-withdrawing effect, while the 2-fluorophenyl group enhances lipophilicity and modulates electronic characteristics. Such structural features make this compound a valuable scaffold for designing novel bioactive molecules.

The compound's significance in modern research is underscored by its versatility as a building block in medicinal chemistry. The nitrobenzoic acid core is well-documented for its role in synthesizing pharmacologically relevant compounds, including those targeting inflammatory pathways, metabolic disorders, and neurological diseases. Recent studies have highlighted the compound's potential as an intermediate in the development of small-molecule inhibitors. For instance, derivatives of 4-(2-fluorophenyl)-2-nitrobenzoic acid have been explored for their inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

One of the most compelling aspects of CAS No 1214359-91-7 is its fluorescence properties. The presence of both the nitro group and the fluorophenyl moiety allows for tunable emission characteristics, making it a promising candidate for fluorescent probes in cellular imaging and biosensing applications. Researchers have leveraged these properties to develop highly sensitive detection systems for biomolecules such as proteins and nucleic acids. The fluorine atom's electronegativity also contributes to enhanced binding affinity, which is critical for designing high-efficiency probes with minimal background interference.

In addition to its role in drug discovery, 4-(2-fluorophenyl)-2-nitrobenzoic acid has found utility in materials science. Its aromatic structure and functional groups make it an excellent precursor for synthesizing advanced polymers and organic electronic materials. These materials exhibit improved thermal stability and optical properties, making them suitable for applications in flexible electronics and optoelectronic devices. The nitro group's ability to participate in redox reactions further extends its applicability in energy storage systems, such as lithium-ion batteries.

The synthesis of CAS No 1214359-91-7 involves multi-step organic reactions that highlight the compound's synthetic versatility. Traditional approaches often employ nitration followed by selective functionalization at the phenyl ring. However, recent advancements in catalytic methods have enabled more efficient and environmentally benign routes to this compound. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the fluorophenyl moiety with high regioselectivity. Such innovations not only improve yield but also reduce waste generation, aligning with green chemistry principles.

The biological activity of 4-(2-fluorophenyl)-2-nitrobenzoic acid has been extensively studied in recent years. Preclinical investigations have revealed its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. The fluorine atom's presence appears to enhance binding interactions with target proteins, leading to more potent effects compared to non-fluorinated analogs. Furthermore, computational modeling studies suggest that this compound can selectively interact with specific residues within protein active sites, providing insights into its mechanism of action.

Another area of interest is the compound's role in neurodegenerative disease research. Preliminary findings indicate that derivatives of CAS No 1214359-91-7 may inhibit aggregation processes associated with diseases such as Alzheimer's and Parkinson's. The nitro group's ability to form hydrogen bonds with polar residues on target proteins enhances binding affinity, while the fluorophenyl moiety provides steric stabilization. These properties make it an attractive candidate for further exploration in neuroprotective therapies.

The pharmaceutical industry has also shown interest in 4-(2-fluorophenyl)-2-nitrobenzoic acid as a starting material for drug candidates. Its structural motif is reminiscent of established drugs with known efficacy profiles, suggesting potential therapeutic applications across multiple disease areas. Collaborative efforts between academic researchers and pharmaceutical companies are currently underway to optimize synthetic routes and evaluate biological activity in vitro and in vivo settings.

From a chemical biology perspective, this compound serves as a valuable tool for understanding molecular recognition processes at the atomic level. X-ray crystallography studies have been conducted to elucidate its interactions with biological targets, providing critical insights into structure-activity relationships (SAR). These structural insights are being used to guide the design of next-generation compounds with improved pharmacokinetic profiles.

The environmental impact of using CAS No 1214359-91-7 as a research tool has also been considered. Efforts are being made to develop biodegradable derivatives that minimize ecological persistence while maintaining biological efficacy. Such sustainable approaches are essential for ensuring that research advancements do not come at the cost of environmental degradation.

In conclusion,4-(2-fluorophenyl)-2-nitrobenzoic acid (CAS No: 1214359-91-7) represents a multifaceted compound with broad applications spanning chemical biology, materials science, and pharmaceutical development. Its unique structural features enable diverse functionalities, making it an indispensable tool for researchers seeking innovative solutions across multiple disciplines. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,this compound will undoubtedly play an increasingly pivotal role in advancing scientific knowledge and technological progress.

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Amadis Chemical Company Limited
(CAS:1214359-91-7)4-(2-fluorophenyl)-2-nitrobenzoic Acid
A1109121
Purity:99%
Quantity:5g
Price ($):687.0
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